molecular formula C9H11FO B12974984 (S)-2-Fluoro-2-phenylpropan-1-ol

(S)-2-Fluoro-2-phenylpropan-1-ol

Cat. No.: B12974984
M. Wt: 154.18 g/mol
InChI Key: SNILNSRRYODOMT-SECBINFHSA-N
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Description

(S)-2-Fluoro-2-phenylpropan-1-ol is a chiral organic compound with the molecular formula C9H11FO It is characterized by the presence of a fluorine atom attached to the second carbon of a propanol chain, which is also bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluoro-2-phenylpropan-1-ol typically involves the enantioselective reduction of 2-fluoro-2-phenylpropanone. One common method is the asymmetric reduction using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can achieve high enantioselectivity in the reduction process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, under controlled conditions to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-fluoro-2-phenylpropanone.

    Reduction: The compound can be further reduced to form 2-fluoro-2-phenylpropan-1-amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol.

Major Products

    Oxidation: 2-Fluoro-2-phenylpropanone.

    Reduction: 2-Fluoro-2-phenylpropan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Fluoro-2-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-2-phenylpropan-1-ol depends on its specific application. In pharmaceutical research, it may act as an intermediate that undergoes further chemical transformations to yield active compounds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, such as enzymes or receptors, by altering electronic properties and steric effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-phenylpropan-1-ol: The racemic mixture of the compound.

    2-Fluoro-2-phenylpropan-1-amine: The amine derivative.

    2-Fluoro-2-phenylpropanone: The ketone derivative.

Uniqueness

(S)-2-Fluoro-2-phenylpropan-1-ol is unique due to its chiral nature and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The enantiomeric purity of the compound is crucial in applications where chirality plays a role in the efficacy and safety of pharmaceuticals.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(2S)-2-fluoro-2-phenylpropan-1-ol

InChI

InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3/t9-/m1/s1

InChI Key

SNILNSRRYODOMT-SECBINFHSA-N

Isomeric SMILES

C[C@@](CO)(C1=CC=CC=C1)F

Canonical SMILES

CC(CO)(C1=CC=CC=C1)F

Origin of Product

United States

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